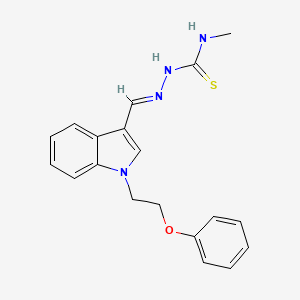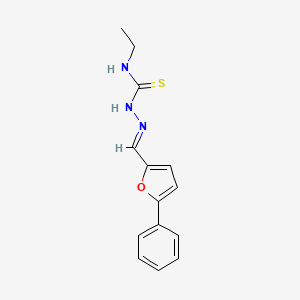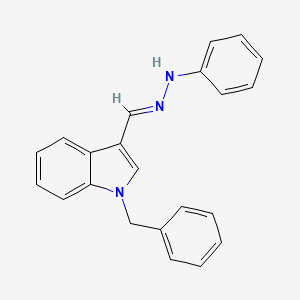![molecular formula C12H16N4S2 B5908187 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole), also known as BBMT, is a compound that has gained attention in the scientific community due to its potential applications in drug development. BBMT is a sulfur-containing heterocyclic compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) is not fully understood, but studies have suggested that it may act through multiple pathways. 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has been shown to have various biochemical and physiological effects. Studies have shown that 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) can induce oxidative stress and DNA damage in cancer cells, which may contribute to its cytotoxic effects. 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. In addition, 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has been shown to increase the levels of glutathione (GSH), which is an antioxidant that can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) is that it can be synthesized through a relatively simple and efficient method. 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) is also stable under physiological conditions and can be easily stored and transported. However, one of the limitations of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) is that its mechanism of action is not fully understood, which may limit its potential applications. In addition, further studies are needed to determine the optimal dosage and toxicity of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole).
Orientations Futures
There are several future directions for the research on 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole). One of the directions is to further investigate its mechanism of action and identify its molecular targets. This can help to optimize its therapeutic potential and identify potential drug candidates. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) in animal models and humans. This can help to determine the optimal dosage and toxicity of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) and identify potential drug interactions. Finally, further studies are needed to investigate the potential applications of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) in other diseases, such as cardiovascular diseases and inflammatory diseases.
Méthodes De Synthèse
2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) can be synthesized through a one-pot, three-component reaction of 2-bromo-1-butene, 1-methylimidazole, and thiourea. The reaction is carried out in the presence of a base and a solvent, typically dimethyl sulfoxide (DMSO). The yield of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reactants.
Applications De Recherche Scientifique
2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has been studied for its potential use as a therapeutic agent for various diseases. One of the major applications of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) is in cancer treatment. Studies have shown that 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and liver cancer cells. 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another potential application of 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) is in the treatment of neurological disorders. Studies have shown that 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole) has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are associated with the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S2/c1-15-7-5-13-11(15)17-9-3-4-10-18-12-14-6-8-16(12)2/h3-8H,9-10H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTHFUJYJXAAEL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC=CCSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC/C=C/CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)


![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
